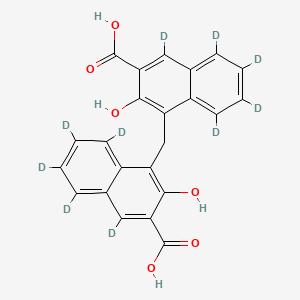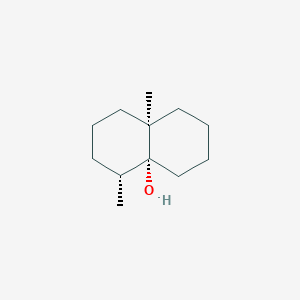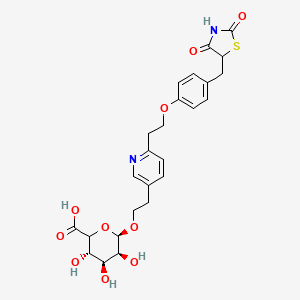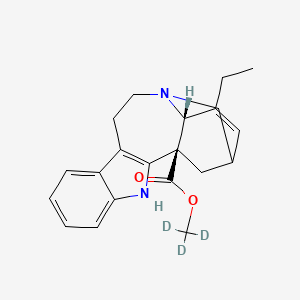![molecular formula C₃₇H₄₀ClNO₅S B1141146 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid CAS No. 184764-27-0](/img/structure/B1141146.png)
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C₃₇H₄₀ClNO₅S and its molecular weight is 646.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) plays a crucial role in biochemical reactions as an intermediate in the synthesis of Montelukast metabolites . It interacts with various enzymes and proteins involved in the metabolic pathways of Montelukast. The compound’s interactions with these biomolecules are essential for the proper synthesis and function of Montelukast, which ultimately helps in mitigating allergic reactions and asthma symptoms.
Cellular Effects
2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in the synthesis of Montelukast metabolites means it indirectly impacts the leukotriene pathway, which is crucial for inflammatory responses in cells. By modulating this pathway, 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) helps in reducing inflammation and allergic reactions at the cellular level.
Molecular Mechanism
The molecular mechanism of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) involves its role as an intermediate in the production of Montelukast metabolites . The compound binds to specific enzymes and proteins, facilitating the conversion of precursor molecules into active Montelukast metabolites. This process involves enzyme activation and changes in gene expression that are necessary for the synthesis of Montelukast. The binding interactions with biomolecules ensure the proper functioning of the leukotriene pathway, which is essential for controlling inflammation and allergic responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, ensuring its efficacy in the synthesis of Montelukast metabolites . Prolonged exposure to certain environmental factors may lead to its degradation, affecting its overall impact on cellular processes.
Dosage Effects in Animal Models
The effects of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) vary with different dosages in animal models. At lower doses, the compound effectively facilitates the synthesis of Montelukast metabolites without causing adverse effects. Higher doses may lead to toxic effects, including disruptions in cellular metabolism and gene expression. Threshold effects have been observed, indicating that there is an optimal dosage range for the compound’s efficacy and safety in animal models.
Metabolic Pathways
2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is involved in the metabolic pathways of Montelukast synthesis . It interacts with enzymes and cofactors that are essential for the conversion of precursor molecules into active Montelukast metabolites. The compound’s role in these pathways ensures the proper functioning of the leukotriene pathway, which is crucial for controlling inflammation and allergic responses. Additionally, the compound’s effects on metabolic flux and metabolite levels are significant for maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) within cells and tissues are critical for its function . The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions ensure the proper localization and accumulation of the compound in target tissues, where it can effectively participate in the synthesis of Montelukast metabolites.
Subcellular Localization
The subcellular localization of 2-Methoxymethyl Montelukast 1,2-Diol (Mixture of Diastereomers) is essential for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These processes ensure that the compound is localized in areas where it can interact with enzymes and proteins involved in the synthesis of Montelukast metabolites. The proper subcellular localization is crucial for the compound’s efficacy in controlling inflammation and allergic responses.
Properties
IUPAC Name |
2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-[2-hydroxy-1-(methoxymethoxy)propan-2-yl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40ClNO5S/c1-36(42,23-44-25-43-2)32-9-4-3-7-27(32)13-17-34(45-24-37(18-19-37)22-35(40)41)29-8-5-6-26(20-29)10-15-31-16-12-28-11-14-30(38)21-33(28)39-31/h3-12,14-16,20-21,34,42H,13,17-19,22-25H2,1-2H3,(H,40,41)/b15-10+/t34-,36?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWHPGYYQWDPST-VPDRCCDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COCOC)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COCOC)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H40ClNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
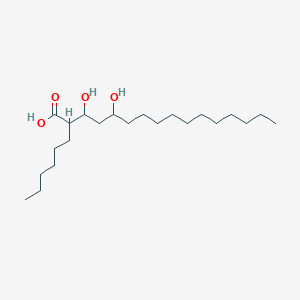
![trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium](/img/structure/B1141065.png)
